Dicarbonic acid

Hydrolysis Kinetics Molecular Biology Reagents Stability Studies

Dicarbonic acid (CAS 503-81-1) is the parent anhydride for critical diesters but is too unstable to isolate. Procurement must focus on its derivatives. Select Dimethyl Dicarbonate (DMDC) for beverage cold sterilization at ≤250 ppm, Diethyl Pyrocarbonate (DEPC) for potent RNase inactivation in molecular biology, or Di-tert-butyl Dicarbonate (Boc₂O) for acid-labile amine protection in peptide synthesis. These diesters cannot be used interchangeably and require specific, stabilized supply chains to prevent premature decomposition.

Molecular Formula C2H2O5
Molecular Weight 106.03 g/mol
CAS No. 503-81-1
Cat. No. B1204607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicarbonic acid
CAS503-81-1
Synonymspyrocarbonate
pyrocarbonic acid
pyrocarbonic acid, potassium salt
Molecular FormulaC2H2O5
Molecular Weight106.03 g/mol
Structural Identifiers
SMILESC(=O)(O)OC(=O)O
InChIInChI=1S/C2H2O5/c3-1(4)7-2(5)6/h(H,3,4)(H,5,6)
InChIKeyZFTFAPZRGNKQPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicarbonic Acid (CAS 503-81-1) Technical Selection Guide for Chemical Intermediates and Derivative Synthesis


Dicarbonic acid, also known as pyrocarbonic acid, is an acyclic carboxylic anhydride and chalcocarbonic acid with the molecular formula C₂H₂O₅ and a molar mass of 106.03 g/mol [1]. It is the parent structure of the pyrocarbonate/dicarbonate class of organic compounds, characterized by the divalent −O−C(=O)−O−C(=O)−O− functional group [2]. The compound is theoretically significant as the foundational anhydride for a range of industrially and academically important diesters, including dimethyl dicarbonate (DMDC), diethyl dicarbonate (DEPC), and di-tert-butyl dicarbonate (Boc₂O) [3]. However, dicarbonic acid itself is inherently unstable and has not been isolated in bulk under standard laboratory conditions, primarily existing as a transient intermediate .

Why Dicarbonic Acid Cannot Be Simply Replaced by Common In-Class Analogs or Alternative Reagents


Dicarbonic acid's utility lies not in its direct application but in its role as the essential synthetic precursor to a diverse family of pyrocarbonic acid diesters, each exhibiting unique and quantifiable differences in stability, reactivity, and application profile [1]. Procurement decisions within this class cannot rely on generic interchangeability. A diethyl dicarbonate (DEPC) cannot be substituted for a dimethyl dicarbonate (DMDC) in a beverage sterilization process, as their hydrolysis kinetics and byproducts differ fundamentally [2]. Similarly, the bulky tert-butyl groups of Boc₂O confer a distinct, acid-labile protecting group strategy for amines that is entirely absent in the smaller methyl or ethyl esters [3]. Furthermore, the commercial sourcing and handling of the parent acid versus its stabilized diesters represent entirely different supply chain and safety management challenges, as the parent acid is unstable, whereas diesters have defined, but still limited, shelf lives and decomposition profiles that must be matched to the intended process [4]. Therefore, selection hinges on precise, data-driven matching of a specific ester's performance characteristics to the required application.

Quantitative Performance Differentiation of Dicarbonic Acid and Its Key Diesters: A Comparative Evidence Guide for Procurement


Hydrolytic Stability and Half-Life Comparison: Diethyl Dicarbonate (DEPC) vs. Inferred Parent Acid

The practical utility of dicarbonic acid diesters is fundamentally linked to their controlled hydrolytic decomposition. Diethyl dicarbonate (DEPC), a key derivative, exhibits quantifiable, pH-dependent stability in aqueous solutions, which dictates its use as an RNase inhibitor. In phosphate buffer at 25°C, its half-life (t₁/₂) is 4 minutes at pH 6 and 9 minutes at pH 7 [1]. This is in stark contrast to the parent dicarbonic acid, which is not isolable and decomposes instantaneously under ambient conditions . Furthermore, the hydrolysis rate is accelerated by Tris buffer, with a reported t₁/₂ of 1.25 minutes at pH 7.5 and 0.37 minutes at pH 8.2 [1]. This data allows for precise workflow timing for nuclease inactivation and subsequent reagent removal, a critical parameter for molecular biology applications that cannot be achieved with the unstable parent compound.

Hydrolysis Kinetics Molecular Biology Reagents Stability Studies

Antimicrobial Efficacy and Spectrum: Dimethyl Dicarbonate (DMDC) vs. Diethyl Dicarbonate (DEPC) in Beverage Preservation

For beverage sterilization, dimethyl dicarbonate (DMDC) and diethyl dicarbonate (DEPC) have distinct regulatory and efficacy profiles. DMDC remains an approved food additive (INS No. 242) globally, whereas DEPC was banned for this use by the FDA in 1972 and the EU due to the formation of urethane (a potential carcinogen) upon reaction with ammonia [1]. Quantitatively, the efficacy of DMDC against wine-spoilage yeasts is well-defined. In dry red wine (12% v/v ethanol, pH 3.50) with an initial inoculum of 500 CFU/ml, the minimum inhibitory concentration (MIC) of DMDC for species like S. cerevisiae and D. bruxellensis is 100 mg/l [2]. For more sensitive strains like Z. bailii, the MIC is as low as 25 mg/l DMDC [2]. Critically, even at the maximum legal limit of 200 mg/l, DMDC is ineffective against lactic acid and acetic acid bacteria [2].

Food Microbiology Beverage Preservation Minimum Inhibitory Concentration (MIC)

Reactivity and Functional Differentiation: Di-tert-butyl Dicarbonate (Boc₂O) vs. Other Dialkyl Dicarbonates in Organic Synthesis

In peptide and organic synthesis, the choice of dialkyl dicarbonate dictates reaction outcome and substrate compatibility. Di-tert-butyl dicarbonate (Boc₂O) exhibits unique behavior compared to other dialkyl dicarbonates. A study on the DMAP-catalyzed reaction of amides revealed that for less acidic amide substrates (those with higher pKa), Boc₂O reacts effectively to form the desired Boc-protected product, while other dialkyl dicarbonates undergo preferential decomposition instead [1]. This indicates a greater kinetic stability and controlled reactivity of the Boc₂O intermediate. This contrasts with the behavior of smaller alkyl dicarbonates, which are generally more susceptible to nucleophilic attack and unproductive decomposition pathways under the same conditions, limiting their utility for protecting less reactive nitrogen centers.

Protecting Groups Organic Synthesis Amine Boc-Protection

Thermal Stability and Storage Requirements: Pyrocarbonic Acid Diesters vs. Inferred Parent Acid

The inherent instability of the pyrocarbonic acid functional group necessitates careful handling and stabilization, even for its diesters. While the parent dicarbonic acid is a transient species that cannot be stored , its commercially available diesters have defined, though limited, stability profiles. For instance, diethyl pyrocarbonate (DEPC) has a defined decomposition temperature of 155°C [1] and is known to degrade at room temperature and elevated temperatures, which can impair purity during storage and purification [2]. A patent application highlights that the stability of pyrocarbonic acid diesters is relatively low at room temperature, prompting the development of methods to stabilize them using finely divided solids against thermal and chemical degradation [2]. This instability is a class-wide characteristic, but its management is a critical differentiator for commercial sourcing and requires suppliers to provide stabilized formulations and cold-chain logistics.

Chemical Stability Storage Conditions Decomposition Temperature

Key Application Scenarios for Dicarbonic Acid Derivatives Driven by Quantitative Performance Data


Beverage Cold-Sterilization with DMDC Based on Defined MIC Values

In the beverage industry, dimethyl dicarbonate (DMDC) is the compound of choice for cold sterilization of non-alcoholic drinks, wines, and ciders. Procurement is justified by its established antimicrobial efficacy profile. As detailed in Section 3, DMDC has a minimum inhibitory concentration (MIC) of 100 mg/l against common wine spoilage yeasts like S. cerevisiae and D. bruxellensis at an inoculum of 500 CFU/ml, and an even lower MIC of 25 mg/l for more sensitive strains [1]. This allows formulators to achieve effective yeast control at legally permitted levels (typically ≤200 mg/l) while being mindful of its ineffectiveness against bacteria. This targeted, data-driven application is not possible with the now-banned diethyl analog (DEPC) due to safety concerns related to urethane formation [2].

RNase Inactivation for RNA Workflows Using Controlled DEPC Hydrolysis Kinetics

Molecular biology laboratories rely on diethyl pyrocarbonate (DEPC) for the preparation of nuclease-free water and reagents. The selection of DEPC over other diesters is based on its well-defined and practically useful hydrolysis kinetics. As established in Section 3, its half-life in water is pH-dependent, ranging from minutes (e.g., t₁/₂ of 4 minutes at pH 6) to seconds (e.g., t₁/₂ of 0.37 minutes at pH 8.2 in Tris buffer) [3]. This allows a standardized protocol of treating a solution with 0.1% DEPC, incubating to inactivate RNases, and then autoclaving to completely hydrolyze the DEPC into non-toxic ethanol and CO₂, ensuring the reagent is completely removed before use.

Selective N-Boc Protection in Peptide Synthesis with Boc₂O

In organic and peptide synthesis, di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the acid-labile tert-butyloxycarbonyl (Boc) protecting group onto amines. The decision to purchase Boc₂O over other dialkyl dicarbonates is justified by its superior functional stability and reactivity with less acidic amine substrates. As described in Section 3, when reacting with less nucleophilic amides under basic conditions, Boc₂O yields the desired protected product, whereas other dialkyl dicarbonates undergo preferential decomposition [4]. This property ensures high yields and reaction fidelity, making Boc₂O an irreplaceable reagent in synthetic workflows requiring orthogonal protection strategies.

Stabilized Diester Formulations for Controlled Release and Synthesis

For industrial processes requiring the controlled reactivity of a pyrocarbonic acid diester, such as in fine chemical synthesis or as an antimicrobial agent in material preservation, the inherent thermal instability of the pure diesters is a critical procurement consideration. As noted in Section 3, pyrocarbonic acid diesters are known to have relatively low stability at room temperature, necessitating the use of stabilizers [5]. Therefore, sourcing decisions must prioritize vendors that supply formulations containing finely divided solid stabilizers, as described in patent literature, which significantly enhance thermal and chemical stability during storage and processing. This ensures consistent quality and prevents premature decomposition that would compromise the intended reaction or preservation application.

Technical Documentation Hub

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